molecular formula C38H73NNaO10P B13641704 (2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt

(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt

Cat. No.: B13641704
M. Wt: 757.9 g/mol
InChI Key: GTLXLANTBWYXGW-CEGNZRHUSA-M
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Description

(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves multiple steps. The initial step typically includes the esterification of palmitic acid with glycerol to form 2,3-bis(palmitoyloxy)propyl ester. This intermediate is then reacted with phosphoryl chloride to introduce the phosphoryl group. The final step involves the coupling of this intermediate with (2S)-2-amino-3-hydroxypropanoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt is used to study cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a useful tool in membrane biology.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate therapeutic agents and enhance their bioavailability.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions and creams.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt involves its interaction with cell membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This interaction can modulate signaling pathways and cellular responses, making it a potent tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-Amino-3-(((®-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt apart is its multifunctional nature. The presence of amino, hydroxy, and phosphoryl groups allows it to participate in diverse chemical reactions, making it a versatile compound in various scientific disciplines.

Properties

Molecular Formula

C38H73NNaO10P

Molecular Weight

757.9 g/mol

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1

InChI Key

GTLXLANTBWYXGW-CEGNZRHUSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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